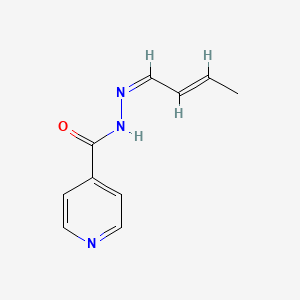
Crotonaldehyde isonicotinic acid hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crotoniazide is a derivative of isonicotinic acid hydrazide. It has demonstrated significant antituberculous activity in both in vitro and in vivo studies . Additionally, Crotoniazide has shown potential as an anti-HIV agent with an effective concentration (EC50) value of 11 micrograms per milliliter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Crotoniazide is synthesized from isonicotinic acid hydrazide. The synthetic route involves the reaction of isonicotinic acid hydrazide with crotonaldehyde under specific conditions to form Crotoniazide. The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for Crotoniazide are not extensively documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Crotoniazide can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, affecting the hydrazide group.
Substitution: Crotoniazide can participate in substitution reactions, especially at the aromatic ring, where substituents can be introduced to modify its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of Crotoniazide, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
Crotoniazide has several scientific research applications:
Biology: Crotoniazide’s antituberculous and anti-HIV activities make it a valuable compound for biological research, particularly in studying its effects on pathogens.
Medicine: The compound’s potential as an anti-HIV agent is of significant interest in medicinal chemistry for developing new therapeutic agents.
Mechanism of Action
Crotoniazide exerts its effects primarily through its interaction with specific molecular targets. In the case of its anti-HIV activity, Crotoniazide inhibits the replication of the human immunodeficiency virus by targeting viral enzymes and interfering with the virus’s ability to replicate . The exact molecular pathways involved in its antituberculous activity are still under investigation, but it is believed to disrupt the synthesis of essential components in the bacterial cell wall.
Comparison with Similar Compounds
Isonicotinic Acid Hydrazide: The parent compound from which Crotoniazide is derived. It is widely used as an antituberculous agent.
Isoniazid: Another derivative of isonicotinic acid hydrazide, commonly used in the treatment of tuberculosis.
Pyrazinamide: A structurally similar compound with antituberculous activity.
Uniqueness: Crotoniazide’s uniqueness lies in its dual activity against both tuberculosis and HIV, making it a compound of significant interest for further research and development. Its ability to inhibit HIV replication at relatively low concentrations highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[(Z)-[(E)-but-2-enylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-2-3-6-12-13-10(14)9-4-7-11-8-5-9/h2-8H,1H3,(H,13,14)/b3-2+,12-6- |
InChI Key |
YLWYNCPRXFCNLQ-OBBGFGQDSA-N |
Isomeric SMILES |
C/C=C/C=N\NC(=O)C1=CC=NC=C1 |
Canonical SMILES |
CC=CC=NNC(=O)C1=CC=NC=C1 |
solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















